molecular formula C19H21F3N4O4 B2594488 N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide CAS No. 2380088-35-5

N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide

Cat. No.: B2594488
CAS No.: 2380088-35-5
M. Wt: 426.396
InChI Key: VQROCJBJLZESHX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring substituted with a trifluoromethyl group, and a phenyl ring substituted with two methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution on the Pyrimidine Ring: The trifluoromethyl group is introduced onto the pyrimidine ring using reagents such as trifluoromethyl iodide under specific conditions.

    Coupling Reactions: The phenyl ring with methoxy groups is coupled with the piperidine ring through a carboxamide linkage using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the methoxy groups can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The presence of the trifluoromethyl group on the pyrimidine ring makes this compound unique, as it can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O4/c1-28-13-3-4-14(15(11-13)29-2)24-18(27)26-9-6-12(7-10-26)30-17-23-8-5-16(25-17)19(20,21)22/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQROCJBJLZESHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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